![molecular formula C20H34NO3P B14217362 2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate CAS No. 550373-02-9](/img/structure/B14217362.png)
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield. The process may include steps such as distillation and purification to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of phosphinate oxides.
Reduction: Reducing agents can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and may require solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinate oxides, while substitution reactions can produce a variety of substituted phosphinates .
Aplicaciones Científicas De Investigación
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism by which 2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphinate group can act as a ligand for metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s reactivity in chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate: Known for its use as a UVA filter in sunscreens.
2-Ethylhexyl 4-(dimethylamino)benzoate: Commonly used in sunscreens and known for its photoprotective properties.
Uniqueness
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Propiedades
Número CAS |
550373-02-9 |
|---|---|
Fórmula molecular |
C20H34NO3P |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[2-ethylhexoxy(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C20H34NO3P/c1-5-9-13-18(6-2)16-24-25(23,19-14-11-10-12-15-19)17-20(22)21(7-3)8-4/h10-12,14-15,18H,5-9,13,16-17H2,1-4H3 |
Clave InChI |
IAYDYQPITITAOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(CC(=O)N(CC)CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


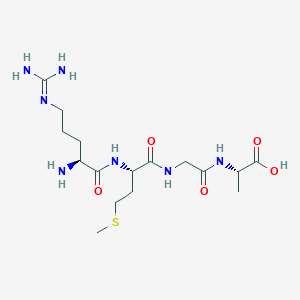

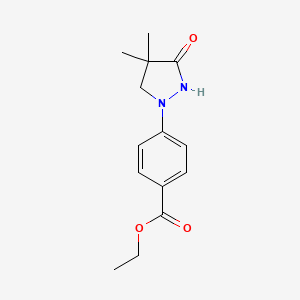

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)
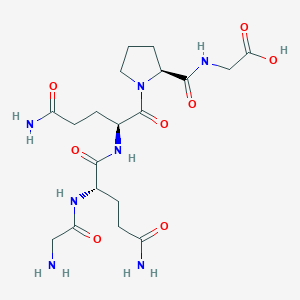

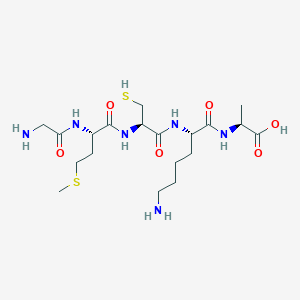
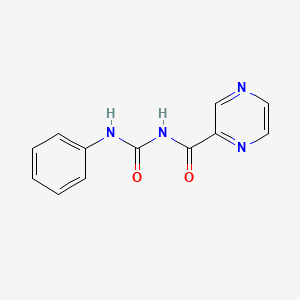
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)

![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)
